molecular formula C17H22N4O4 B1320069 tert-Butyl 4-((4-cyano-2-nitrophenyl)amino)piperidine-1-carboxylate CAS No. 320406-05-1

tert-Butyl 4-((4-cyano-2-nitrophenyl)amino)piperidine-1-carboxylate

Cat. No.: B1320069
CAS No.: 320406-05-1
M. Wt: 346.4 g/mol
InChI Key: UHGKNHSNDDFAMQ-UHFFFAOYSA-N
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Description

tert-Butyl 4-((4-cyano-2-nitrophenyl)amino)piperidine-1-carboxylate: is a complex organic compound with the molecular formula C17H22N4O4 . This compound is notable for its unique structure, which includes a piperidine ring substituted with a cyano and nitro group on the phenyl ring, and a tert-butyl ester group on the piperidine nitrogen. It is used in various chemical and pharmaceutical research applications due to its versatile reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-((4-cyano-2-nitrophenyl)amino)piperidine-1-carboxylate typically involves the reaction of 4-fluoro-3-nitrobenzonitrile with 4-amino-1-Boc-piperidine . The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves:

    Nucleophilic substitution: where the amino group of 4-amino-1-Boc-piperidine attacks the fluoro-substituted aromatic ring.

    Protection and deprotection steps: to manage the reactivity of functional groups during the synthesis.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions such as temperature, solvent, and catalyst to maximize yield and purity. Industrial production may also incorporate continuous flow techniques to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 4-((4-cyano-2-nitrophenyl)amino)piperidine-1-carboxylate can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The cyano group can participate in nucleophilic substitution reactions, forming different derivatives.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions:

    Hydrogenation: Using hydrogen gas and a palladium catalyst for reduction reactions.

    Nucleophiles: Such as amines or alcohols for substitution reactions.

    Acids or bases: For hydrolysis reactions.

Major Products:

    Amino derivatives: From the reduction of the nitro group.

    Substituted piperidines: From nucleophilic substitution reactions.

    Carboxylic acids: From hydrolysis of the ester group.

Scientific Research Applications

tert-Butyl 4-((4-cyano-2-nitrophenyl)amino)piperidine-1-carboxylate is used in various scientific research fields:

    Chemistry: As an intermediate in the synthesis of more complex molecules.

    Biology: For studying the interactions of piperidine derivatives with biological targets.

    Industry: Used in the development of new materials and chemical processes.

Comparison with Similar Compounds

Uniqueness: tert-Butyl 4-((4-cyano-2-nitrophenyl)amino)piperidine-1-carboxylate is unique due to the presence of both cyano and nitro groups on the aromatic ring, which confer distinct reactivity and potential biological activity compared to other piperidine derivatives.

Properties

IUPAC Name

tert-butyl 4-(4-cyano-2-nitroanilino)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O4/c1-17(2,3)25-16(22)20-8-6-13(7-9-20)19-14-5-4-12(11-18)10-15(14)21(23)24/h4-5,10,13,19H,6-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHGKNHSNDDFAMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)NC2=C(C=C(C=C2)C#N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40594291
Record name tert-Butyl 4-(4-cyano-2-nitroanilino)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40594291
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

346.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

320406-05-1
Record name tert-Butyl 4-(4-cyano-2-nitroanilino)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40594291
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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